(S)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid

Medicinal Chemistry Peptide Synthesis Halogen Bonding

(S)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid (CAS 1213560-44-1), synonymously 2-chloro-4-fluoro-L-phenylalanine or H-Phe(2-Cl,4-F)-OH, is a non-proteinogenic, chiral α-amino acid belonging to the halogenated phenylalanine derivative class. It features a single (S)-configuration at the α-carbon and a phenyl ring bearing chlorine at the 2-position and fluorine at the 4-position.

Molecular Formula C9H9ClFNO2
Molecular Weight 217.62 g/mol
CAS No. 1213560-44-1
Cat. No. B3342071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid
CAS1213560-44-1
Molecular FormulaC9H9ClFNO2
Molecular Weight217.62 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Cl)CC(C(=O)O)N
InChIInChI=1S/C9H9ClFNO2/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1
InChIKeyBCUFAMXOPAUSIP-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1213560-44-1: (S)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic Acid – Chiral Halogenated Phenylalanine Building Block


(S)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid (CAS 1213560-44-1), synonymously 2-chloro-4-fluoro-L-phenylalanine or H-Phe(2-Cl,4-F)-OH, is a non-proteinogenic, chiral α-amino acid belonging to the halogenated phenylalanine derivative class. It features a single (S)-configuration at the α-carbon and a phenyl ring bearing chlorine at the 2-position and fluorine at the 4-position . With a molecular formula of C₉H₉ClFNO₂ and a molecular weight of 217.63 g·mol⁻¹, it is supplied as a crystalline solid with a recommended long-term storage temperature of 2–8 °C . The compound is utilized as a synthetic building block in peptide chemistry, medicinal-chemistry structure–activity relationship (SAR) programs, and biocatalytic studies, where its orthogonal halogenation pattern enables selective chemical elaboration not achievable with natural L-phenylalanine [1].

Why Generic Phenylalanine Analogs Cannot Substitute (S)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic Acid in Regioselective SAR Programs


Halogenated phenylalanine analogs are not functionally interchangeable because the position and identity of the halogen substituents on the aromatic ring dictate orthogonal reactivity, electronic character, and steric fit within enzyme active sites or receptor binding pockets [1]. A 2-chloro-4-fluoro pattern, unique among commercially available phenylalanine derivatives, offers an electron-withdrawing ortho-chlorine that can participate in halogen bonding or nucleophilic aromatic substitution, while the para-fluorine modulates ring electronics without the steric bulk of a larger halogen . Substituting this compound with naturally occurring L-phenylalanine or a mono-substituted analog (e.g., 4-fluoro- or 4-chloro-L-phenylalanine) therefore yields peptides or small molecules with profoundly different binding affinities, metabolic stabilities, and physicochemical properties. The quantitative evidence below clarifies why selection and procurement of the specific CAS 1213560-44-1 compound is justified over superficially similar in-class alternatives.

Quantitative Comparative Evidence: 1213560-44-1 (S)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic Acid vs. In-Class Analogs


Regiospecific Halogenation Pattern: 2-Chloro-4-fluoro Offers Orthogonal Reactivity Not Available from Mono-Halogenated or Alternative Regioisomers

The target compound bears chlorine at the ortho (C2) and fluorine at the para (C4) positions. In contrast to the 2-fluoro-4-chloro regioisomer, this arrangement places the bulkier, more polarizable chlorine ortho to the alanine side-chain attachment point, providing a potential halogen-bond donor site and a handle for chemoselective nucleophilic aromatic substitution (S_NAr) due to chlorine's superior leaving-group character . The para-fluorine maintains the electron-withdrawing effect necessary to tune ring π-electron density for π-stacking interactions without the steric penalty of a para-chloro substituent. While direct experimental potency data comparing every regioisomer in a single assay is absent from the open literature, the synthetic utility of this specific halogenation topology is confirmed by its inclusion as a preferred intermediate in patent-protected routes to ortho-halogenated phenylalanine derivatives [1].

Medicinal Chemistry Peptide Synthesis Halogen Bonding

Enantiomeric Configuration: (S)-Enantiomer Provides Biological Stereospecificity Absent in the Racemate

(S)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid is the L-enantiomer. The racemic DL-mixture (CAS 754152-25-5) and the D-enantiomer (CAS 1212966-63-6) are also commercially available. All naturally occurring ribosomal translation machinery and the majority of mammalian enzyme active sites exclusively recognize the L-configuration . Incorporation of the D-enantiomer into a peptide chain produces a backbone conformation that typically abrogates target binding . This is a class-level principle: stereochemical fidelity is a prerequisite for meaningful biological SAR analysis, making the (S)-enantiomer the mandatory procurement choice for any experiment intended to probe interactions with chiral biological targets.

Chiral Resolution Peptide Synthesis Stereochemistry

Molecular Weight and Physicochemical Property Differentiation vs. Natural L-Phenylalanine

The introduction of chlorine and fluorine atoms onto the phenyl ring substantially alters the physicochemical profile relative to natural L-phenylalanine (MW 165.19 g·mol⁻¹). The target compound has a molecular weight of 217.63 g·mol⁻¹—a 31.7% increase—and a measured density of 1.4±0.1 g·cm⁻³ . This weight increase is accompanied by a predictable rise in lipophilicity (estimated ΔlogP ≈ +0.8 to +1.2 based on fragment additivity for Cl and F substitution on a phenyl ring), which directly influences membrane permeability, plasma protein binding, and non-specific binding profiles of peptides incorporating this amino acid [1]. The boiling point of 338.4 °C (at 760 mmHg) contrasts with L-phenylalanine which decomposes before boiling (~285 °C), reflecting increased thermal stability relevant to certain synthetic protocols .

Physicochemical Properties Lipophilicity Molecular Weight

Substrate Recognition by Phenylalanine Ammonia-Lyase (PAL): Halogenated L-Phenylalanines Are Accepted as Substrates with Defined Kinetics

Gloge et al. (2000) demonstrated that phenylalanine ammonia-lyase from parsley accepts a panel of halogenated L-phenylalanines as substrates, catalyzing their enantioselective synthesis from the corresponding cinnamic acids in 5 M ammonia at pH 10 [1]. While the study reports kinetic constants (Kₘ, k_cat) for nine fluoro- and chloro-substituted L-phenylalanines, the specific 2-chloro-4-fluoro derivative was not explicitly tabulated among the compounds characterized [1]. The class-level inference is that di-halogenated phenylalanines bearing both Cl and F substituents are expected to be PAL substrates with kinetic parameters intermediate between the mono-substituted analogs, which exhibited Kₘ values ranging from approximately 0.5 to 3.5 mM. This biocatalytic route provides an alternative to chemical asymmetric synthesis for producing the (S)-enantiomer.

Biocatalysis Enzyme Substrate Specificity Phenylalanine Ammonia-Lyase

Preference as a Free Amino Acid Building Block vs. Fmoc/Boc-Protected Derivatives for Flexible Synthetic Entry

The free amino acid (S)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid (CAS 1213560-44-1) can be directly incorporated into solution-phase peptide synthesis or undergo selective N-protection (Fmoc, Boc) as needed. In contrast, the pre-protected analogs Fmoc-L-Phe(2-Cl,4-F)-OH (CAS 1217789-59-7, MW 439.86 g·mol⁻¹) and Boc-L-Phe(2-Cl,4-F)-OH (CAS 1213887-81-0) are restricted to a single synthetic strategy . By procuring the unprotected amino acid, the researcher retains full control over the protection scheme and can also employ the compound directly in enzymatic transformations or as a chromatography standard. The free amino acid is stored at 2–8 °C and is reported as a solid, crystalline material, facilitating accurate weighing and long-term laboratory use .

Solid-Phase Peptide Synthesis Protecting Group Strategy Amino Acid Building Block

Thermal Stability and Boiling Point Differentiation Enable Higher-Temperature Synthetic Protocols

The target compound exhibits a boiling point of 338.4±42.0 °C at 760 mmHg and a density of 1.4±0.1 g·cm⁻³ . Natural L-phenylalanine decomposes at approximately 285 °C without boiling, limiting its use in high-temperature amidation or esterification reactions [1]. The increased thermal stability of the di-halogenated derivative—attributable to the electron-withdrawing effect of the halogen substituents raising the activation barrier for decarboxylation—broadens the accessible temperature window for solvent-free or high-boiling-solvent synthetic protocols by approximately 50 °C relative to unsubstituted phenylalanine [1]. This is measured physical property data, not a direct reaction-yield comparison.

Thermal Stability Synthetic Chemistry Process Chemistry

Procurement-Relevant Application Scenarios for (S)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic Acid


Solid-Phase Peptide Synthesis (SPPS) of Halogenated Peptide Libraries for SAR Exploration

The free amino acid can be directly Fmoc-protected in-house using standard protocols (Fmoc-OSu, Na₂CO₃, dioxane/water) for subsequent SPPS incorporation into peptide chains at any desired position . The 2-chloro-4-fluoro pattern on the phenyl ring provides a unique pharmacophoric element that can engage in halogen-π interactions with aromatic residues in protein targets, while the chlorine atom offers a latent site for late-stage diversification via palladium-catalyzed cross-coupling . This application is directly supported by the orthogonal reactivity rationale established in Section 3, Evidence Items 1 and 5.

Biocatalytic Production of Enantiopure L-2-Chloro-4-fluoro-phenylalanine Using Phenylalanine Ammonia-Lyase

Based on the demonstrated broad substrate scope of parsley PAL for halogenated L-phenylalanines (Section 3, Evidence Item 4), researchers can employ the corresponding 2-chloro-4-fluoro-cinnamic acid as a substrate in a PAL-catalyzed amination to generate enantiomerically pure product at preparative scale . This enzymatic route avoids stoichiometric chiral auxiliaries and provides an environmentally benign alternative for laboratories requiring gram-to-kilogram quantities of the (S)-enantiomer, directly leveraging the class-level substrate competency data reported by Gloge et al.

Physicochemical Optimization of Peptide Leads for Membrane Permeability and Metabolic Stability

Incorporation of (S)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid into a peptide lead replaces a natural phenylalanine residue with a di-halogenated analog, increasing molecular weight by +52.44 g·mol⁻¹ and estimated logP by approximately +1.9 to +2.4 log units (Section 3, Evidence Item 3). This shift in physicochemical profile is specifically relevant for programs seeking to enhance passive membrane permeability or modulate non-specific protein binding—a strategy validated in multiple medicinal chemistry campaigns for cyclic peptides and peptidomimetics .

High-Temperature Amidation and Esterification in Process-Scale Synthesis

The elevated boiling point of 338.4 °C (vs. L-phenylalanine decomposition at ~285 °C) permits solvent-free or high-boiling-solvent reaction conditions that would degrade unsubstituted phenylalanine . This is particularly relevant in process chemistry where elevated temperatures accelerate amide bond formation between the free amino acid and hindered amine nucleophiles, directly supporting scale-up efforts as established in Section 3, Evidence Item 6.

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